molecular formula C20H21NO5S B15011919 2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl benzoate

2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl benzoate

Cat. No.: B15011919
M. Wt: 387.5 g/mol
InChI Key: SLQXASRIKQBPJJ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl benzoate is an organic compound with a complex structure that includes aromatic rings, methoxy groups, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with an appropriate alcohol under acidic conditions to form the benzoate ester.

    Introduction of the Dimethoxy Groups: The next step involves the introduction of methoxy groups at the 2 and 6 positions of the aromatic ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Morpholine Moiety: The final step involves the introduction of the morpholine-4-carbothioyl group. This can be achieved through a nucleophilic substitution reaction, where the morpholine ring is attached to the aromatic ring via a thiocarbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenyl Benzoate: Lacks the morpholine-4-carbothioyl group, resulting in different chemical and biological properties.

    4-(Morpholine-4-carbothioyl)phenyl Benzoate: Lacks the dimethoxy groups, affecting its reactivity and applications.

    2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenol: Similar structure but with a hydroxyl group instead of the benzoate ester.

Uniqueness

2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl benzoate is unique due to the presence of both dimethoxy groups and the morpholine-4-carbothioyl moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate

InChI

InChI=1S/C20H21NO5S/c1-23-16-12-15(19(27)21-8-10-25-11-9-21)13-17(24-2)18(16)26-20(22)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

SLQXASRIKQBPJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)OC)C(=S)N3CCOCC3

Origin of Product

United States

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